molecular formula C11H15P B14639653 Cyclopentyl(phenyl)phosphane CAS No. 54722-15-5

Cyclopentyl(phenyl)phosphane

Cat. No.: B14639653
CAS No.: 54722-15-5
M. Wt: 178.21 g/mol
InChI Key: SAMGHXAPVNSOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(phenyl)phosphane is an organophosphorus compound characterized by the presence of a cyclopentyl group and a phenyl group attached to a phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl(phenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with chlorophenylphosphine. This Grignard reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the formation of unwanted by-products .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Grignard reaction, and advanced purification techniques such as distillation or recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(phenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which cyclopentyl(phenyl)phosphane exerts its effects is primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include coordination with metal centers, activation of substrates, and stabilization of reaction intermediates .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a cyclopentyl and a phenyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and the types of complexes it can form with transition metals, making it a valuable ligand in various catalytic processes .

Properties

CAS No.

54722-15-5

Molecular Formula

C11H15P

Molecular Weight

178.21 g/mol

IUPAC Name

cyclopentyl(phenyl)phosphane

InChI

InChI=1S/C11H15P/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2

InChI Key

SAMGHXAPVNSOEU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)PC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.